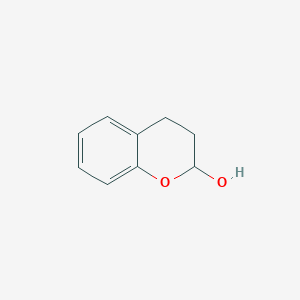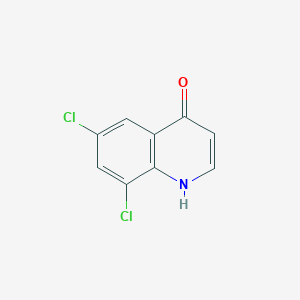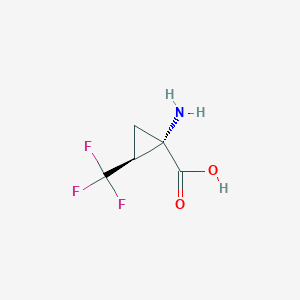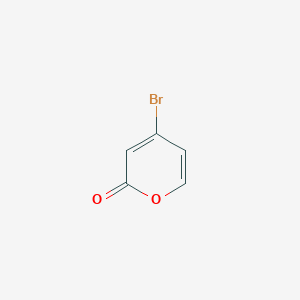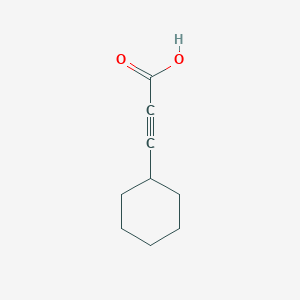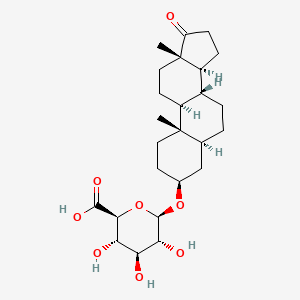
Épiandrostérone glucuronide
Vue d'ensemble
Description
Epiandrosterone Glucuronide belongs to the class of organic compounds known as steroid glucuronide conjugates . It is a glucuronide conjugate of Epiandrosterone, an innate steroid hormone . The molecular formula is C25H38NO8 and the molecular weight is 466.50 .
Synthesis Analysis
A library of steroid glucuronides, including Epiandrosterone Glucuronide, was prepared using the glucuronylsynthase derived from Escherichia coli β-glucuronidase . The synthesis process involved purification using solid-phase extraction and was optimized for a milligram scale .Molecular Structure Analysis
The molecular structure of Epiandrosterone Glucuronide is based on the steroid skeleton with a glucuronide moiety linked to it . The molecular formula is C25H38NO8 .Chemical Reactions Analysis
The glucuronidation of Epiandrosterone is a significant part of its metabolism and excretion within the body . The glucuronidation process involves the conjugation of α-D-glucuronic acid with the carboxylic acid group of a xenobiotic in the presence of membrane-bound UDP-glucuronosyltransferase (UGT) enzymes .Physical and Chemical Properties Analysis
Epiandrosterone Glucuronide is a solid compound with a molecular weight of 466.50 .Applications De Recherche Scientifique
Contrôle et détection du dopage
L'épiandrostérone glucuronide joue un rôle important dans la détection des administrations illicites de testostérone ou de stéroïdes apparentés à la testostérone. Ses propriétés uniques permettent une période de détectabilité prolongée, ce qui est crucial pour les agences antidopage afin de garantir l'équité dans le sport .
Surveillance de l'activité gonadique
Le métabolite est utilisé dans les dosages immuno-enzymatiques (EIA) pour mesurer les métabolites fécaux de la testostérone (fTM), qui sont indicatifs de l'activité gonadique. Cette application est particulièrement utile dans la recherche et la conservation de la faune, comme on le voit dans des études portant sur les hyènes tachetées .
Pharmacologie clinique
La recherche indique que l'épiandrostérone glucuronide peut influencer le développement de la thérapie orale par la testostérone et a des implications dans la recherche sur le dopage à la testostérone, ce qui pourrait modifier les pratiques pharmacologiques cliniques .
Analyse des hormones stéroïdes
En recherche médicale, l'épiandrostérone glucuronide est quantifiée à l'aide de méthodes de chromatographie liquide-spectrométrie de masse en tandem (LC-MS/MS). Cela aide à la quantification simultanée de divers glucuronides d'hormones stéroïdes urinaires, fournissant des informations sur les équilibres hormonaux et les troubles .
Mécanisme D'action
Target of Action
Epiandrosterone, also known as 3β-androsterone, 3β-hydroxy-5α-androstan-17-one, or 5α-androstan-3β-ol-17-one, is a steroid hormone with weak androgenic activity . It is a metabolite of testosterone and dihydrotestosterone (DHT) . Therefore, its primary targets are androgen receptors, which play a crucial role in the development and maintenance of male secondary sexual characteristics .
Mode of Action
Epiandrosterone is naturally produced by the enzyme 5α-reductase from the adrenal hormone DHEA . When Epiandrosterone is taken, it immediately converts itself into Dihydrotestosterone (DHT), a potent androgen . This conversion enhances the compound’s interaction with its targets, leading to changes in the body that reflect increased androgenic activity .
Biochemical Pathways
Epiandrosterone can be produced from the natural steroids androstanediol via 17β-hydroxysteroid dehydrogenase or from androstanedione via 3β-hydroxysteroid dehydrogenase . These pathways highlight the compound’s role in the broader steroid hormone biosynthesis process . The downstream effects of these pathways include the regulation of various physiological processes, such as the development of male secondary sexual characteristics and the regulation of metabolism .
Pharmacokinetics
It is known that glucuronidation, a major phase ii metabolic pathway, plays a significant role in the metabolism of epiandrosterone . This process increases the compound’s water solubility, facilitating its excretion in the urine .
Result of Action
The conversion of Epiandrosterone to DHT leads to increased androgenic activity . This can result in various molecular and cellular effects, such as the promotion of protein synthesis and the inhibition of protein catabolism . Additionally, Epiandrosterone has been suggested to promote fat loss by influencing hypolipidemic pathways .
Safety and Hazards
When handling Epiandrosterone Glucuronide, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Orientations Futures
The prediction of in vivo glucuronidation using in vitro data is a promising area of research . Physiologically based pharmacokinetic (PBPK) modeling, which can describe a more complicated process in vivo, is a promising prediction strategy which may greatly improve the prediction of glucuronidation and potential drug-drug interactions (DDIs) involving glucuronidation .
Analyse Biochimique
Biochemical Properties
Epiandrosterone is naturally produced by the enzyme 5α-reductase from the adrenal hormone DHEA . Epiandrosterone can also be produced from the natural steroids androstanediol via 17β-hydroxysteroid dehydrogenase or from androstanedione via 3β-hydroxysteroid dehydrogenase . The glucuronide conjugate, Epiandrosterone Glucuronide, is formed when Epiandrosterone is metabolized in the body .
Cellular Effects
Epiandrosterone indirectly promotes the uptake of amino acids by the cells and its consequent conversion to protein building . It also minimizes the catabolism of muscle proteins . Epiandrosterone Glucuronide, being a metabolite of Epiandrosterone, may have similar effects on cells.
Molecular Mechanism
Epiandrosterone exerts its effects at the molecular level through its metabolism. It is produced from DHEA by the enzyme 5α-reductase and can also be produced from androstanediol via 17β-hydroxysteroid dehydrogenase or from androstanedione via 3β-hydroxysteroid dehydrogenase
Metabolic Pathways
Epiandrosterone is involved in the metabolic pathway of testosterone and DHT . It is produced from DHEA by the enzyme 5α-reductase and can also be produced from androstanediol via 17β-hydroxysteroid dehydrogenase or from androstanedione via 3β-hydroxysteroid dehydrogenase
Propriétés
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3S,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O8/c1-24-9-7-13(32-23-20(29)18(27)19(28)21(33-23)22(30)31)11-12(24)3-4-14-15-5-6-17(26)25(15,2)10-8-16(14)24/h12-16,18-21,23,27-29H,3-11H2,1-2H3,(H,30,31)/t12-,13-,14-,15-,16-,18-,19-,20+,21-,23+,24-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFUIRAVTUVCQTF-PALHZPRPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10437848 | |
| Record name | Epiandrosterone Glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10437848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4271-00-5 | |
| Record name | Epiandrosterone Glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10437848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


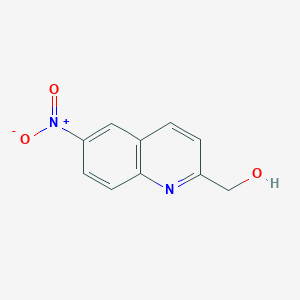
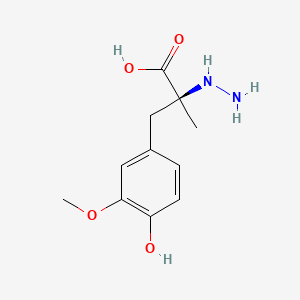

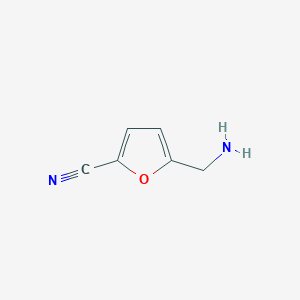
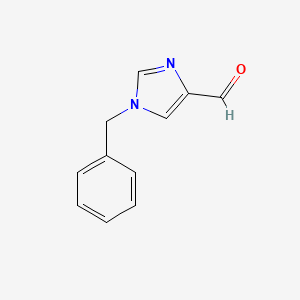
![4'-(Hydroxymethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1610257.png)

